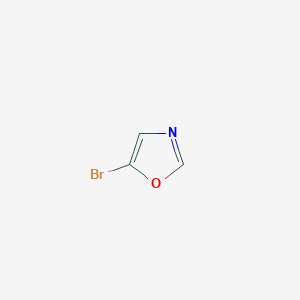

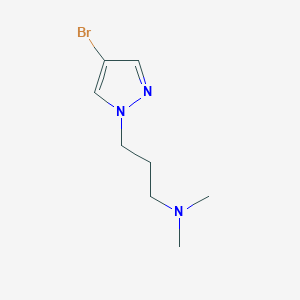

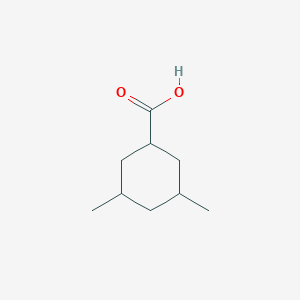

![molecular formula C18H26N2O2 B1343081 tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 201162-52-9](/img/structure/B1343081.png)

tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate is a chemical of interest in the field of organic chemistry, particularly in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into similar bicyclic structures and their synthesis, which can be informative for understanding the tert-butyl compound .

Synthesis Analysis

The synthesis of related compounds involves key steps such as iodolactamization, which is used to produce highly functionalized bicyclic structures. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using iodolactamization as a crucial step . This method could potentially be adapted for the synthesis of tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate by modifying the starting materials and reaction conditions to fit the structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis . These methods provide detailed information about the atomic arrangement and stereochemistry of the molecules. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Such structural analyses are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of bicyclic compounds can be influenced by their structural features, such as the presence of diazabicyclo[2.2.2]octane moieties. The paper discussing the geometry changes upon electron loss from 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes provides insights into the electronic properties and reactivity of these structures . Understanding the behavior of these compounds under oxidative conditions can inform the development of new reactions and applications for tert-butyl diazabicyclo[3.2.1]octane derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The provided papers do not directly discuss the properties of tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate, but they do describe the characterization of similar compounds. For instance, the density and crystal system of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were determined through X-ray diffraction analysis . These properties are crucial for the practical handling and application of the compound in a laboratory or industrial setting.

Applications De Recherche Scientifique

Photostimulated tert-Butylations

Kim et al. (2001) described electron transfer chain processes leading to regioselective homolytic tert-butylation for highly electron-deficient benzene derivatives. This process was established with tert-butylmercury chloride in the presence of 1,4-diazabicyclo[2.2.2]octane, demonstrating the compound's utility in photostimulated chemical reactions (B. Kim et al., 2001).

Enantioselective Synthesis

Campbell et al. (2009) highlighted an efficient enantioselective synthesis involving iodolactamization as a key step, producing compounds that serve as essential intermediates for a series of potent CCR2 antagonists. This research underscores the compound's role in the synthesis of biologically active molecules (C. Campbell et al., 2009).

Synthesis of Novel Diazabicyclic Ring Systems

Paliulis et al. (2013) developed a convenient method for synthesizing a novel diazabicyclic ring system, highlighting its importance as a synthetic organic chemistry building block. This method used octanedioic acid as a starting material, showcasing the compound's versatility in synthetic chemistry (O. Paliulis et al., 2013).

Improved and Scalable Synthesis Processes

Huang and Teng (2011) developed an improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane, demonstrating the compound's utility in producing a variety of scaffolds. This research is indicative of the compound's applicability in large-scale chemical synthesis (L. Huang & D. Teng, 2011).

Molecular Structure Analysis

Moriguchi et al. (2014) synthesized and characterized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, providing detailed molecular structure analysis through X-ray diffraction. This work demonstrates the compound's role in the study of cyclic amino acid esters and contributes to the understanding of complex molecular geometries (T. Moriguchi et al., 2014).

Safety And Hazards

Orientations Futures

The compound’s use in the preparation of substituted pyrrolo [2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress and in the preparation of isoquinolinone derivatives and pharmaceutical compounds thereof for prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases suggests potential future directions in pharmaceutical research and development.

Propriétés

IUPAC Name |

tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-12-15-9-10-16(13-19)20(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBQVLOYUBQHEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(C1)N2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619825 |

Source

|

| Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |

CAS RN |

201162-52-9 |

Source

|

| Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.